molecular formula C8H14O4S B14266094 3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid CAS No. 138754-12-8

3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid

Cat. No.: B14266094
CAS No.: 138754-12-8
M. Wt: 206.26 g/mol
InChI Key: AYJHPQINPLGEMZ-UHFFFAOYSA-N
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Description

3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a sulfanyl group, which is further connected to a propanoic acid moiety. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid typically involves the protection of the sulfanyl group with a tert-butoxycarbonyl group. One common method is to react the corresponding sulfanyl propanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the sulfanyl group from unwanted reactions, allowing for selective modifications of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the active sulfanyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid is unique due to its combination of a Boc protecting group and a sulfanyl group. This dual functionality allows for selective protection and deprotection strategies in complex organic syntheses, making it a valuable tool in peptide chemistry and other fields .

Properties

CAS No.

138754-12-8

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylsulfanyl]propanoic acid

InChI

InChI=1S/C8H14O4S/c1-8(2,3)12-7(11)13-5-4-6(9)10/h4-5H2,1-3H3,(H,9,10)

InChI Key

AYJHPQINPLGEMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)SCCC(=O)O

Origin of Product

United States

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